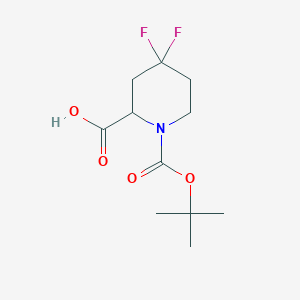

1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid

Overview

Description

1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The compound also contains two fluorine atoms attached to the piperidine ring, which can influence its chemical reactivity and properties.

Mechanism of Action

Target of Action

Compounds with a similar structure, such as n-boc-protected amino acids, are often used in peptide synthesis .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. As a Boc-protected amino acid, it can participate in peptide synthesis. The Boc group serves as a protecting group for the amino functionality, preventing unwanted side reactions . The Boc group can be removed under acidic conditions, revealing the free amino group for subsequent reactions .

Biochemical Pathways

The compound is involved in the synthesis of peptides, which are crucial components of proteins and play vital roles in biological processes . The exact biochemical pathways affected by this compound would depend on the specific peptides being synthesized.

Result of Action

The primary result of the action of 1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid is the synthesis of peptides. The compound, as a Boc-protected amino acid, can be incorporated into peptide chains, contributing to the diversity and complexity of peptide structures . The removal of the Boc group allows for further reactions to occur, leading to the formation of more complex molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is used in peptide synthesis, which often requires specific pH levels, temperatures, and solvent conditions . Additionally, the compound’s stability can be affected by factors such as temperature and the presence of other reactive species .

Biochemical Analysis

Biochemical Properties

1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid plays a significant role in biochemical reactions as a protecting group for amines. It interacts with enzymes and proteins that are involved in the synthesis and modification of peptides and other biomolecules. The compound is known to interact with enzymes such as di-tert-butyl dicarbonate, which facilitates the addition of the tert-butoxycarbonyl group to amines . This interaction is crucial for the protection of amine groups during synthetic processes, preventing unwanted reactions and ensuring the integrity of the final product.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role as a protecting group. By protecting amine groups, it influences cell function by preventing premature reactions that could disrupt cellular processes. This compound can impact cell signaling pathways, gene expression, and cellular metabolism by ensuring that the amine groups remain intact until the desired point in the synthetic process .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of a stable carbamate linkage with amine groups. This linkage is resistant to a variety of chemical conditions, making it an effective protecting group. The removal of the tert-butoxycarbonyl group is typically achieved through acid-catalyzed hydrolysis, which results in the release of the free amine and the formation of carbon dioxide and tert-butanol . This mechanism ensures that the amine group is protected during the synthetic process and can be selectively deprotected when needed.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important considerations. The compound is generally stable under a variety of conditions, but its effects can change over time depending on the specific experimental setup. For example, prolonged exposure to acidic conditions can lead to the gradual deprotection of the amine group . Long-term studies have shown that the compound can maintain its protective effects for extended periods, but careful control of experimental conditions is necessary to ensure consistent results.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound effectively protects amine groups without causing significant adverse effects. At higher doses, there may be toxic or adverse effects due to the accumulation of the compound or its degradation products . Studies have shown that there is a threshold dose beyond which the protective effects are outweighed by potential toxicity, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis and modification of peptides and other biomolecules. The compound interacts with enzymes such as di-tert-butyl dicarbonate, which facilitates the addition of the tert-butoxycarbonyl group to amines . This interaction is crucial for the protection of amine groups during synthetic processes, ensuring the integrity of the final product and preventing unwanted side reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions help to localize the compound to specific cellular compartments where it can exert its protective effects . The distribution of the compound is influenced by factors such as its chemical properties and the presence of specific transporters that facilitate its movement within the cell.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell, where it can effectively protect amine groups during synthetic processes . The localization of the compound is crucial for its function, as it ensures that the protective effects are exerted in the appropriate cellular context.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid typically involves the following steps:

Protection of the amine group: The piperidine derivative is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) to introduce the Boc protecting group.

Introduction of fluorine atoms: The fluorination of the piperidine ring can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid can undergo various chemical reactions, including:

Deprotection reactions: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

Substitution reactions: The fluorine atoms on the piperidine ring can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), and oxalyl chloride in methanol are commonly used for Boc deprotection.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under appropriate conditions.

Major Products Formed

Deprotection: Removal of the Boc group yields the free amine derivative.

Substitution: Depending on the nucleophile used, various substituted piperidine derivatives can be formed.

Scientific Research Applications

1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a building block for the development of potential therapeutic agents.

Industry: The compound is utilized in the production of fine chemicals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

1-(Tert-butoxycarbonyl)-piperidine-2-carboxylic acid: Lacks the fluorine atoms, which can affect its reactivity and properties.

4,4-Difluoropiperidine-2-carboxylic acid: Does not contain the Boc protecting group, making it more reactive towards nucleophiles.

Uniqueness

1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid is unique due to the presence of both the Boc protecting group and the fluorine atoms. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis .

Biological Activity

1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid (CAS No. 1221793-42-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and databases.

- Molecular Formula : CHFNO

- Molecular Weight : 265.25 g/mol

- CAS Number : 1221793-42-5

- Purity : Typically reported at 98% in experimental settings.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For example, derivatives of piperidine have shown significant inhibitory effects on various cancer cell lines:

- MDA-MB-231 (Triple-Negative Breast Cancer) : Compounds related to piperidine structures demonstrated IC values as low as 0.126 μM, indicating potent activity against cell proliferation in this aggressive cancer type .

The mechanisms through which these compounds exert their biological effects are being actively researched. Some studies suggest that they may inhibit specific pathways involved in cancer cell survival and proliferation:

- Caspase Activation : Treatment with related compounds has been shown to increase levels of caspase enzymes, which are crucial for the apoptotic process in cancer cells .

Toxicity Profile

In terms of safety, initial assessments have indicated that these compounds do not exhibit acute toxicity at high doses (up to 2000 mg/kg) in animal models, suggesting a favorable safety profile for further development .

Study Overview

-

Study on Anticancer Activity :

- Objective : To evaluate the cytotoxic effects on MDA-MB-231 cells.

- Methodology : Compounds were tested for their ability to inhibit cell growth using MTT assays.

- Results : The compound exhibited significant growth inhibition with an IC of 0.126 μM.

- Pharmacokinetic Profile :

Comparative Data Table

| Property | Value |

|---|---|

| Molecular Weight | 265.25 g/mol |

| IC (MDA-MB-231) | 0.126 μM |

| Clearance Rate | 82.7 mL/h/kg |

| Oral Bioavailability | 31.8% |

| Acute Toxicity (in mice) | No toxicity at 2000 mg/kg |

Properties

IUPAC Name |

4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-4-11(12,13)6-7(14)8(15)16/h7H,4-6H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYLYGCFFXJNQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435750 | |

| Record name | 1-(TERT-BUTOXYCARBONYL)-4,4-DIFLUOROPIPERIDINE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

661458-34-0 | |

| Record name | 1-(1,1-Dimethylethyl) 4,4-difluoro-1,2-piperidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=661458-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(TERT-BUTOXYCARBONYL)-4,4-DIFLUOROPIPERIDINE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(tert-butoxy)carbonyl]-4,4-difluoropiperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.